1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene
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Overview
Description
1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8F4O It is a derivative of benzene, where the benzene ring is substituted with ethoxy, fluoro, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene typically involves organic synthetic routes. One common method includes the reaction of fluorinated hydrocarbons with aromatic compounds, followed by functional group transformations . The specific reaction conditions may vary, but they often involve the use of catalysts and controlled temperatures to achieve the desired product.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The ethoxy and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of pharmaceuticals and agrochemicals. Its fluorinated groups often enhance the biological activity and metabolic stability of the molecules.
Industry: It finds applications in the production of specialty chemicals and materials, such as polymers and coatings, where its unique properties can impart desirable characteristics.
Mechanism of Action
The mechanism by which 1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the fluoro and trifluoromethyl groups, which can stabilize or destabilize intermediates. In biological systems, these groups can enhance binding affinity to molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
1-Ethoxy-3-fluoro-5-(trifluoromethyl)benzene can be compared with other fluorinated benzene derivatives, such as:
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: Similar structure but with a bromo group instead of an ethoxy group.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the ethoxy and fluoro substituents.
1,3,5-Tris(trifluoromethyl)benzene: A tri-substituted benzene with three trifluoromethyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
1-ethoxy-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 |
InChI Key |
IMWPJUFPZMSNIT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)F |
Origin of Product |
United States |
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